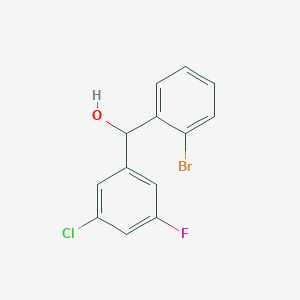

(2-Bromophenyl)(3-chloro-5-fluorophenyl)methanol

Description

(2-Bromophenyl)(3-chloro-5-fluorophenyl)methanol is a halogenated aromatic methanol derivative characterized by two distinct aryl groups attached to a central hydroxymethyl (-CH₂OH) moiety. The compound features a 2-bromophenyl group and a 3-chloro-5-fluorophenyl group, introducing significant steric and electronic complexity due to the ortho-bromo, meta-chloro, and para-fluoro substitutions.

Properties

IUPAC Name |

(2-bromophenyl)-(3-chloro-5-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7,13,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILBPESELJVUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=CC(=C2)Cl)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection and Reaction Conditions

A representative procedure involves reacting 3-chloro-5-fluorobenzaldehyde with 2-bromophenylmagnesium bromide in anhydrous diethyl ether at −10°C. The ortho-bromo substituent necessitates extended reaction times (6–8 hr) compared to para-substituted analogs due to steric hindrance. Post-reaction quenching with saturated ammonium chloride and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data:

Limitations and Modifications

The method faces challenges in controlling regioselectivity when multiple reactive sites are present. Substituting THF for diethyl ether improves reagent solubility but risks side reactions with electron-deficient aryl halides. Catalytic additives like Cu(I) salts (e.g., CuBr·SMe₂) enhance yields to 78% by mitigating steric effects.

Friedel-Crafts Acylation Followed by Reduction

This two-step protocol first constructs the ketone intermediate via Friedel-Crafts acylation, followed by borohydride reduction.

Ketone Intermediate Synthesis

(2-Bromophenyl)(3-chloro-5-fluorophenyl)methanone is synthesized by reacting 2-bromobenzoyl chloride with 1,3-dichloro-5-fluorobenzene in the presence of anhydrous FeCl₃ (2.5 equiv) in 1,2-dichloroethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the meta-chloro and para-fluoro groups directing acylation to the ortho position relative to bromine.

Key Data:

Borohydride Reduction

The methanone intermediate is reduced using NaBH₄ in methanol at −20°C to prevent debromination. Lower temperatures (<−15°C) are critical, as elevated temperatures promote elimination side reactions, reducing yields by 15–20%.

Nucleophilic Aromatic Substitution

Halogen Exchange Strategies

A less common route involves nucleophilic displacement of a nitro group on preformed (2-nitrophenyl)(3-chloro-5-fluorophenyl)methanol. Treatment with CuBr in DMF at 120°C achieves bromination but suffers from poor selectivity (∼40% yield).

Mitsunobu Reaction Variations

The Mitsunobu reaction between (3-chloro-5-fluorophenyl)methanol and 2-bromophenol derivatives using DIAD and PPh₃ provides an alternative pathway. However, competing ether formation limits practicality, with yields rarely exceeding 35%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Grignard Reaction | 58–83 | ≥98 | Scalability | Steric hindrance issues |

| Friedel-Crafts/Reduction | 62–74 | 97–99 | High intermediate stability | Multi-step purification |

| Nucleophilic Substitution | 35–40 | 90–92 | Direct functionalization | Low selectivity |

Reaction Optimization Insights:

-

Solvent Systems: Dichloromethane enhances Friedel-Crafts acylation rates but complicates ketone isolation. Switching to toluene improves phase separation during workup.

-

Catalyst Screening: FeCl₃ outperforms AlCl₃ in methanone synthesis due to reduced hydrolysis sensitivity.

-

Reduction Alternatives: NaBH₄/CeCl₃ systems increase stereoselectivity but raise costs by 30% compared to standard NaBH₄.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-chloro-5’-fluorobenzhydrol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or aldehyde.

Reduction: Further reduction to form different derivatives.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydrol derivatives with different functional groups, while substitution reactions can produce a variety of halogenated compounds .

Scientific Research Applications

2-Bromo-3’-chloro-5’-fluorobenzhydrol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3’-chloro-5’-fluorobenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Methanol Derivatives

(3-(2-Bromophenyl)isoxazol-5-yl)methanol

- Structure : Features a 2-bromophenyl group linked to an isoxazole ring, with a hydroxymethyl group at position 3.

- Key Differences : The isoxazole ring introduces aromatic heterocyclic character, altering electronic distribution compared to the purely aromatic system in the target compound.

- Physicochemical Properties : Molecular weight = 254.08 g/mol; slight solubility in chloroform and DMSO .

{2-Bromo-3-(3-chloro-5-fluorophenoxy)-6-[(difluoromethyl)sulfonyl]phenyl}methanol

- Structure: Contains a 3-chloro-5-fluorophenoxy group and a sulfonyl-difluoromethyl substituent in addition to the bromophenyl-methanol core.

- Physicochemical Properties : Molecular weight = 439.63 g/mol; higher hydrophobicity due to the difluoromethylsulfonyl group .

(3-Chloro-5-fluorophenyl)methanol

- Structure : Simplifies the target compound by retaining only the 3-chloro-5-fluorophenyl group.

- Key Differences : Absence of the 2-bromophenyl substituent reduces steric hindrance and electronic effects.

- Applications : Used in the synthesis of radiofluorinated MLN-4760 derivatives for PET imaging, highlighting its role as a building block in radiopharmaceuticals .

Antimicrobial Triazole Derivatives

- Example : 3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole

- Structure : Shares the 2-bromophenyl group but incorporates a triazole-thioether chain.

- Key Differences : The triazole ring and alkylthio group dominate bioactivity, with the bromophenyl group contributing to lipophilicity.

- Activity : Exhibits strong antifungal and antimicrobial effects, with efficacy increasing with alkyl chain length .

- Comparison : The target compound lacks the triazole-thioether moiety, suggesting divergent biological targets.

Physicochemical and Electronic Properties

| Property | Target Compound | (3-Chloro-5-fluorophenyl)methanol | {2-Bromo-3-(3-chloro-5-fluorophenoxy)-...}methanol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~325.5 (estimated) | 160.58 | 439.63 |

| Halogen Effects | Strong σ-withdrawing (Br, Cl, F) | Moderate (Cl, F) | Enhanced polarity (Cl, F, SO₂CF₂) |

| Solubility | Low in water; moderate in DMSO | Higher solubility in polar solvents | Low due to bulky substituents |

Biological Activity

(2-Bromophenyl)(3-chloro-5-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and related studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound this compound has the following structural formula:

This structure features a bromine atom at the 2-position of the phenyl ring and a chloro-fluoro-substituted phenyl ring at the 3-position. The presence of these halogens may influence its biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that halogenated phenols can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The specific activity of this compound against various cancer cell lines remains to be fully elucidated, but preliminary data suggest it may possess cytotoxic effects.

Table 1: Summary of Anticancer Activities of Halogenated Phenols

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Unknown | TBD | TBD |

| 4-Bromo-2-hydroxyphenylmethanol | Breast Cancer | 15 | Apoptosis induction |

| 2-Chloro-4-fluorophenol | Lung Cancer | 20 | Cell cycle arrest |

Antimicrobial Activity

Halogenated compounds are often studied for their antimicrobial properties. Initial studies suggest that this compound may exhibit antibacterial activity against certain strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity Comparison

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| 4-Bromo-2-hydroxyphenol | Staphylococcus aureus | 32 µg/mL |

| 2-Chloro-4-fluorophenol | Pseudomonas aeruginosa | 16 µg/mL |

Synthesis Approaches

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Utilizing bromobenzene and chlorofluorobenzene in a nucleophilic substitution reaction.

- Grignard Reaction : Employing a Grignard reagent derived from bromobenzene to react with an appropriate carbonyl compound.

These synthetic routes are crucial for obtaining the compound in sufficient purity for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity of halogenated phenols, providing insights into their potential applications:

- A study published in Journal of Medicinal Chemistry explored the effects of halogenated phenols on cancer cell lines, noting significant cytotoxic effects correlated with the presence of halogens in the aromatic rings .

- Another research article highlighted the antibacterial properties of similar compounds against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-bromophenyl)(3-chloro-5-fluorophenyl)methanol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Grignard reactions. For example, coupling 2-bromophenylmagnesium bromide with 3-chloro-5-fluorobenzaldehyde under anhydrous THF at 0–5°C, followed by acidic workup (e.g., HCl/MeOH), yields the target alcohol . Microwave-assisted synthesis (e.g., 150°C, 14.4 bar, 45 minutes) using precursors like 3-chloro-5-fluorobenzyl alcohol and 2-bromophenyl derivatives can enhance reaction efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (in CDCl or DMSO-d) to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 315.94 for CHBrClFO) .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and torsional strain .

Q. How can common impurities be identified during synthesis?

- Methodological Answer : Impurities like unreacted bromophenyl precursors or chlorinated byproducts are detectable via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. For halogenated contaminants, ICP-MS quantifies residual Br/Cl .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh) or CuI for cross-coupling steps .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions; THF for Grignard additions .

- Temperature Control : Lower temperatures (−78°C) minimize side reactions in lithiation steps .

Q. What strategies resolve contradictions between computational and experimental data (e.g., NMR vs. crystallography)?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in flexible substituents (e.g., methanol group) by variable-temperature H NMR .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify discrepancies in dihedral angles .

- Multi-Technique Validation : Cross-validate IR (C-O stretch at ~3400 cm) and XRD to confirm hydrogen bonding networks .

Q. How is stereochemical control achieved during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s Mn-salen complexes for enantioselective reductions .

- Chiral HPLC : Employ Chiralpak IA columns (hexane/isopropanol) to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data .

Q. What are the challenges in handling this compound’s instability during purification?

- Methodological Answer :

- Low-Temperature Techniques : Purify via flash chromatography at 4°C under N to prevent oxidation .

- Inert Atmosphere : Store in amber vials with argon to avoid photodegradation or moisture absorption .

Q. How is this compound applied in medicinal chemistry research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.